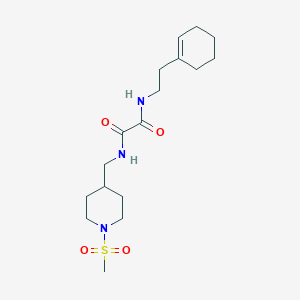![molecular formula C19H17N7OS2 B2631589 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 905769-50-8](/img/structure/B2631589.png)
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an amine, a triazole ring, a thiazole ring, and an acetamide group . It is related to a class of compounds that have been studied for their potential applications in various fields .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a related compound was synthesized through the oxidative cyclization of 2-[amino(pyridin-2-yl)methylidene]-N-phenyl-hydrazine-1-carbothioamide, followed by a reaction with chloroacetic acid, and then an acid-catalyzed esterification with methyl alcohol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffractometry . For example, a related compound was found to have a slightly distorted octahedral cationic structure with a metal center coordinated by two nitrogen atoms from the triazole ring, two oxygen atoms from the acetamide group, and two other ligands .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, a related compound was found to undergo oxidative cyclization in the presence of CdBr2 or HgCl2 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, 2-pyridyl boronic acids, which are related to the given compound, are known to be unstable and show poor reactivity in Suzuki–Miyaura cross-coupling reactions .Applications De Recherche Scientifique
Antimicrobial Applications
A significant body of research focuses on the antimicrobial potential of derivatives similar to the chemical compound . For instance, compounds with the 1,2,4-triazole ring system have shown a wide range of pharmaceutical activities, including antibacterial, antifungal, and antitubercular effects (MahyavanshiJyotindra et al., 2011; Bayrak et al., 2009). The sulfur-containing heterocycles, such as those found in these derivatives, are known for their promising use in practical applications due to their bioactive properties.
Pharmacological Research
In addition to antimicrobial research, these compounds have been evaluated for various pharmacological activities. The synthesis and pharmacological study of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole have been undertaken to explore their antimicrobial and antitubercular activities, indicating the compound's relevance in developing new therapeutic agents (Dave et al., 2007).
Antitubercular and Anti-inflammatory Activity
Several studies have shown that derivatives of the core compound exhibit potent antitubercular and anti-inflammatory activities. These findings underline the potential of these compounds in designing new drugs for treating tuberculosis and inflammation (Chalenko et al., 2019; Toma et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research could focus on further exploring the synthesis, properties, and potential applications of this compound and related compounds . For example, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Propriétés
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS2/c1-12-5-7-13(8-6-12)15-10-28-18(22-15)23-16(27)11-29-19-25-24-17(26(19)20)14-4-2-3-9-21-14/h2-10H,11,20H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDBIYXZYIASLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-(dimethylamino)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631508.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2631509.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2631510.png)

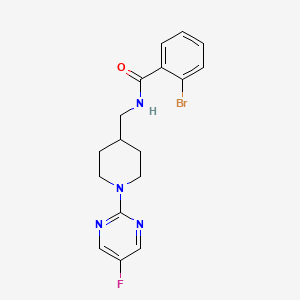
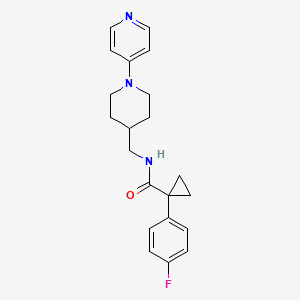
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B2631515.png)
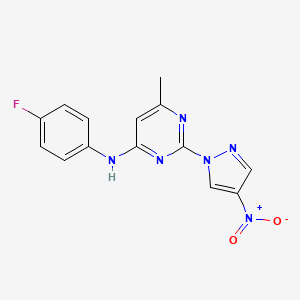
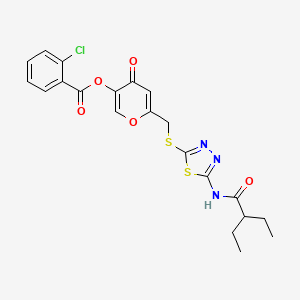
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2631522.png)

![6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631527.png)
